molecular formula C9H8N2O B1457855 6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS No. 1260381-59-6

6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Cat. No. B1457855
M. Wt: 160.17 g/mol
InChI Key: QPBJHUXHCBUOTH-UHFFFAOYSA-N
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Description

“6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde” is a chemical compound . It is a derivative of the 1H-pyrrolo[2,3-b]pyridine class .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been described in various studies . In one study, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .


Molecular Structure Analysis

The molecular structure of “6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde” can be found in various chemical databases .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

"6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde" and its derivatives have been extensively used as synthons for the preparation of fused heterocycles, such as pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives. These compounds are synthesized through oxidation processes leading to tricyclic heterocycles in good yields, demonstrating the compound's versatility in organic synthesis (H. A. A. El-Nabi, 2004).

Coordination Chemistry and Magnetic Properties

Research has also explored the use of pyrrolo[3,2-b]pyridine derivatives in coordination chemistry, particularly in the creation of supramolecular chains of high nuclearity metal clusters. For instance, a study on the coordination of paramagnetic transition metal ions with 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, resulted in the formation of a barrel-like cluster exhibiting single-molecule magnetic behavior, indicating the potential of such compounds in the development of magnetic materials (Dimosthenis P. Giannopoulos et al., 2014).

Photophysical Properties

Another study focused on the synthesis and photophysical properties of 1H-pyrazolo-[3,4-b]pyridine and pyrazolo[3,4-b][1,8]naphthyridines, starting with a multistep process to synthesize a novel synthon, followed by Friedlander condensation to achieve tricyclic, tetracyclic, and pentacyclic N-heterocycles. The absorption and emission spectra of these compounds showed dependency on the substituents at specific positions of the pyridine ring, underlining their potential in optoelectronic applications (R. Deore, Kunal Dingore, M. Jachak, 2015).

Van Leusen Synthesis

The Van Leusen method has been employed to synthesize 3-Aroyl-4-heteroarylpyrrole derivatives, showcasing the compound's utility in accessing diverse N-heterocycle systems with potential applications across various fields. This method highlights the compound's role in enabling the synthesis of structurally diverse heterocycles, expanding the toolkit available for chemical synthesis and drug development (Jorge Trilleras, J. Quiroga, A. Hormaza, 2022).

properties

IUPAC Name

6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-8-9(11-3-6)7(5-12)4-10-8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBJHUXHCBUOTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN2)C=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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